3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Catalog No.
S8384021
CAS No.
M.F
C8H9N3
M. Wt
147.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Product Name

3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

IUPAC Name

3-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

InChI

InChI=1S/C8H9N3/c1-5-4-10-8-6(5)2-3-7(9)11-8/h2-4H,1H3,(H3,9,10,11)

InChI Key

WNILXFRBRAMNDF-UHFFFAOYSA-N

SMILES

CC1=CNC2=C1C=CC(=N2)N

Canonical SMILES

CC1=CNC2=C1C=CC(=N2)N

3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic compound characterized by a pyrrole ring fused to a pyridine structure. Its molecular formula is C8H9N3C_8H_9N_3, with a molecular weight of approximately 147.18 g/mol. The compound features a methyl group at the 3-position of the pyrrolo ring and an amino group at the 6-position of the pyridine moiety. This structural configuration contributes to its unique chemical properties and biological activities.

, including:

  • Nucleophilic substitutions: The amino group can act as a nucleophile in reactions with electrophiles, facilitating the formation of amine derivatives.
  • Electrophilic aromatic substitution: The presence of the pyridine ring allows for electrophilic attack, which can modify the aromatic system.
  • Condensation reactions: The compound can participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.

3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine has shown significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling is implicated in various cancers, making this compound a potential therapeutic agent in oncology. Studies indicate that derivatives of this compound exhibit potent inhibitory effects on FGFRs, with some modifications leading to enhanced potency and selectivity against specific isoforms of the receptor .

Additionally, research has highlighted its activity against other targets such as phosphodiesterase 4B (PDE4B), suggesting its utility in treating inflammatory diseases .

The synthesis of 3-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

  • Cyclization reactions: Starting materials such as amino acids or other nitrogen-containing compounds are cyclized under acidic or basic conditions to form the pyrrolo structure.
  • Alkylation: Methylation at the 3-position can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
  • Purification: The final product is often purified through recrystallization or chromatography techniques to ensure high purity for biological testing .

The primary applications of 3-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine include:

  • Pharmaceutical development: As a lead compound for developing FGFR inhibitors and PDE4B inhibitors for cancer and inflammatory diseases.
  • Research tool: Used in studies investigating cellular signaling pathways related to growth factors and inflammation.
  • Potential therapeutic agent: Due to its biological activity, it may be explored further for clinical applications in treating various diseases.

Interaction studies have demonstrated that 3-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine interacts effectively with specific protein targets through hydrogen bonding and hydrophobic interactions. For instance, it forms hydrogen bonds with residues in the FGFR hinge region, enhancing binding affinity and specificity . Additionally, docking studies suggest favorable interactions with PDE4B, indicating its potential as an effective inhibitor .

Several compounds share structural similarities with 3-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine. Here are some notable examples:

Compound NameStructure TypeKey ActivitiesUnique Features
1H-Pyrrolo[2,3-b]pyridinePyrrole-PyridineFGFR inhibitionBase structure for many derivatives
7-AzaindoleAza-indoleAnticancer activityContains nitrogen in the ring
Thieno[2,3-b]pyrazineThienopyrazineAntimicrobial propertiesDifferent heteroatom composition
1-Methyl-1H-pyrrolo[2,3-b]pyridinMethylated pyrrolePDE4B inhibitionMethyl substitution affects activity

The uniqueness of 3-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine lies in its specific methyl substitution pattern and position that influences its biological activity against targeted receptors compared to other similar compounds.

Multi-Step Organic Synthesis Approaches

The synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine typically involves multi-step synthetic strategies that construct the pyrrolopyridine core through various cyclization and functionalization reactions. These approaches require careful control of reaction conditions and systematic optimization to achieve high yields and selectivity.

Cyclocondensation Strategies Using Aminopyrrole Precursors

Cyclocondensation reactions represent one of the most reliable and widely employed strategies for constructing the pyrrolopyridine scaffold. These reactions typically involve the condensation of 2-aminopyrrole-3-carbonitrile precursors with appropriate electrophilic partners to form the pyridine ring through intramolecular cyclization [1] [2].

The general synthetic approach begins with the preparation of 2-aminopyrrole-3-carbonitrile intermediates, which are readily obtained by condensing malononitrile with α-aminoketones in the presence of a strong base [1]. These intermediates serve as versatile precursors for subsequent cyclocondensation reactions. The cyclocondensation of 2-aminopyrrole-3-carbonitriles with 2-arylidene malononitriles in refluxing ethanol containing catalytic amounts of piperidine has been demonstrated to afford 4-aminopyrrolopyridine carbonitrile derivatives in yields ranging from 39% to 94% [2].

The reaction mechanism proceeds through initial nucleophilic attack of the amino group on the electrophilic carbon of the arylidene malononitrile, followed by intramolecular cyclization with the cyano group to form the six-membered pyridine ring. This approach demonstrates excellent functional group tolerance and can accommodate various substitution patterns on both the pyrrole and pyridine portions of the molecule [3] [1].

A representative cyclocondensation protocol involves heating the 2-aminopyrrole precursor with the appropriate dicarbonyl compound in acetic acid with catalytic hydrochloric acid at 60-110°C for 4-12 hours. The resulting products are typically isolated through precipitation followed by recrystallization or column chromatography [1]. The method has been successfully applied to synthesize substituted 1H-pyrrolo[2,3-b]pyridines bearing various functional groups including methyl, phenyl, and alkoxy substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction and functionalization of pyrrolopyridine derivatives. These reactions offer exceptional versatility in terms of substrate scope and functional group tolerance while operating under relatively mild conditions [4] [5] [6].

The Suzuki-Miyaura cross-coupling reaction represents the most widely utilized approach for introducing aryl substituents into the pyrrolopyridine framework. This methodology typically employs halogenated pyrrolopyridine intermediates as electrophilic coupling partners with arylboronic acids in the presence of palladium catalysts [5] [7]. The reaction conditions commonly involve Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos catalyst systems with cesium carbonate as base in toluene/ethanol mixtures at temperatures ranging from 80-130°C [8].

The synthesis of 3,6-diaryl 7-azaindoles through one-pot Suzuki coupling has been demonstrated with excellent yields. The optimized protocol utilizes 5 mol% Pd₂(dba)₃ and 5 mol% SPhos at 60°C for the first coupling, followed by addition of a second batch of catalyst (10 mol% Pd₂(dba)₃ and 20 mol% SPhos) and heating to 110°C for 6-12 hours to achieve the second coupling [8].

Unprotected, nitrogen-rich heterocycles including azaindoles present unique challenges in palladium-catalyzed cross-coupling due to their ability to coordinate strongly to palladium and inhibit catalytic turnover [5] [7]. Recent advances have addressed these challenges through the development of specialized precatalysts and optimized reaction conditions. The use of precatalysts such as P1 and P2 allows for efficient cross-coupling of unprotected azaindole halides under mild conditions with good to excellent yields [5] [7].

The mechanism of inhibition involves the formation of stable palladium-azolyl complexes that serve as catalytic resting states. Excess boronic acid helps counteract this inhibitory effect by shifting the equilibrium back toward the active catalytic species [5]. This understanding has led to the development of protocols that employ higher loadings of nucleophilic coupling partners to maintain catalytic activity.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has revolutionized the preparation of pyrrolopyridine derivatives by dramatically reducing reaction times while simultaneously improving yields and product purity [9] [10] [11]. The enhanced heating efficiency and uniform energy distribution provided by microwave irradiation enables reactions that are sluggish or inefficient under conventional thermal conditions [12].

The application of microwave irradiation to pyrrolopyridine synthesis has demonstrated remarkable improvements in synthetic efficiency. For example, the synthesis of PLX4720 intermediate through reaction of 5-chloro-1H-pyrrolo[2,3-b]pyridine with an appropriate aldehyde was reduced from 48 hours at room temperature to just 30 minutes at 130°C under microwave conditions, while maintaining equivalent yields of 88% [11].

Microwave-assisted cyclocondensation reactions for azaindole synthesis have been extensively optimized [10]. The intramolecular Heck reaction of imines and enamines under microwave conditions provides good yields of azaindoles using Pd(PPh₃)₄ catalyst in pyridine at 160°C for 20 minutes [10]. This represents a dramatic improvement over conventional heating methods that typically require several hours of reaction time.

The synthesis of 4-, 5-, 6-, and 7-azaindoles through microwave-assisted protocols has been demonstrated with reaction times of 20-40 minutes compared to conventional methods requiring hours or days [10]. The key advantages include improved reaction kinetics, reduced side product formation, and enhanced selectivity due to the more controlled heating profile.

One-pot, two-step syntheses under microwave irradiation have proven particularly effective for azaindole preparation. The condensation of haloaminopyridines with ketals or ketones followed by cyclization can be accomplished in 27-40 minutes with yields comparable to or exceeding conventional methods [10]. The use of microwave irradiation at temperatures of 100-160°C allows for rapid conversion while minimizing decomposition pathways.

Solvent-free microwave-assisted protocols have also been developed, offering additional environmental and practical advantages. These methods typically employ solid-supported reagents or neat conditions, further reducing reaction times and simplifying workup procedures [13] [12].

Regioselective Methylation Techniques

The introduction of methyl groups at specific positions of the pyrrolopyridine scaffold requires careful consideration of regioselectivity to avoid the formation of regioisomeric mixtures. Several strategies have been developed to achieve selective methylation of pyrrolopyridine derivatives [14] [15] [16].

Traditional chemical methylation approaches typically employ methyl iodide as the methylating agent in the presence of a suitable base such as potassium carbonate or sodium hydride [8] [15]. The regioselectivity of methylation depends on the relative nucleophilicity and accessibility of different nitrogen atoms in the heterocyclic system. For pyrrolopyridine derivatives, methylation typically occurs preferentially at the pyrrole nitrogen due to its higher basicity compared to the pyridine nitrogen.

The methylation of 7-azaindole derivatives using sodium hydride as base and methyl iodide as methylating agent has been reported to proceed in 73% yield [8]. The reaction conditions typically involve treatment of the substrate with sodium hydride in dimethylformamide at 0°C to room temperature, followed by addition of methyl iodide and stirring for 1-4 hours.

Alternative methylating agents such as methyl tosylate have been investigated for their potential advantages in terms of reduced toxicity and environmental impact [14]. Biocatalytic methylation approaches using engineered methyltransferases have shown promise for achieving high regioselectivity with simple methylating reagents [14] [16]. These enzymatic methods can achieve regioselectivities exceeding 99:1 and yields up to 99% on preparative scale.

The biocatalytic approach utilizes a cyclic enzyme cascade consisting of two methyltransferases. The first enzyme (anion methyltransferase) converts methyl iodide or methyl tosylate to S-adenosyl-L-methionine analogues, which are then utilized by a second methyltransferase to perform regioselective methylation of the heterocyclic substrate [14]. This approach offers excellent regioselectivity and can be performed with nearly stoichiometric amounts of methylating reagent.

Process optimization for regioselective methylation includes careful control of stoichiometry, reaction temperature, and solvent choice [15]. The use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide typically provides optimal results due to their ability to solvate ionic intermediates and facilitate nucleophilic substitution reactions.

Purification and Isolation Protocols

The purification of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine and related derivatives presents unique challenges due to their polar nature and potential for hydrogen bonding interactions. Multiple purification strategies have been developed to address these challenges while maintaining high recovery yields and product purity [17] [18] [19].

Column chromatography on silica gel remains the most widely employed purification method for pyrrolopyridine derivatives. Typical eluent systems include ethyl acetate/hexane gradients or dichloromethane/methanol mixtures, with the choice depending on the polarity of the specific compound and any protective groups present [20] [18]. Recovery yields of 70-85% are typically achieved with purity levels of 95-98%.

The poor solubility of many unprotected azaindoles in common chromatographic solvents can render standard purification procedures challenging [18]. Alternative approaches have been developed that take advantage of the basic nature of these compounds. Basic workup followed by recrystallization from dichloromethane through slow addition of toluene or hexanes has proven effective for obtaining high-purity products [18].

Recrystallization techniques have been optimized to achieve exceptional purity levels of 98-99.5% [17] [19]. The selection of appropriate solvent systems is critical for successful recrystallization. Common systems include dichloromethane/toluene, methanol/water, and ethyl acetate/hexane mixtures. The recrystallization process typically requires 4-24 hours but provides superior purity compared to chromatographic methods.

High-performance liquid chromatography has been employed for both analytical characterization and preparative purification of pyrrolopyridine derivatives [20] [19]. Preparative HPLC using acetonitrile/water mobile phases with appropriate modifiers can achieve purities exceeding 99% with recovery yields of 85-98%. This method is particularly valuable for compounds that are difficult to purify by other means.

pH-dependent crystallization represents an innovative approach that eliminates the need for chromatographic purification [17] . This method takes advantage of the amphoteric nature of aminopyrrolopyridines, allowing for selective precipitation at specific pH values. The technique has been demonstrated to provide purities of 96-99% with processing times of 6-18 hours.

Group-assisted purification protocols have been developed that eliminate the need for column chromatography entirely [17]. These methods rely on the incorporation of temporary functional groups that facilitate purification through simple acid-base extractions or precipitation procedures. After purification, the auxiliary groups can be removed under mild conditions to provide the target compound.

Scalability Challenges in Industrial Production

The translation of laboratory-scale synthetic methodologies to industrial production of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine faces numerous technical and economic challenges that must be addressed through careful process optimization and engineering solutions [22] [23] [24] [25].

Raw material costs represent a significant concern in industrial-scale synthesis, particularly for methodologies that rely on palladium catalysts or other precious metals [22] [25]. The high cost of palladium catalysts can account for a substantial portion of the overall production cost, necessitating the development of efficient catalyst recovery and recycling protocols or the identification of alternative catalytic systems based on more abundant metals [26].

Catalyst recovery and recycling present both technical and economic challenges [22] [25]. Homogeneous palladium catalysts are difficult to separate from reaction products and can suffer from deactivation through poisoning or leaching. Heterogeneous catalyst systems have been investigated as potential solutions, along with the use of scavenger resins to facilitate catalyst recovery. The development of robust protocols for catalyst recycling is essential for economic viability at industrial scale.

Heat and mass transfer limitations become increasingly problematic as reaction scale increases [27] [25]. Many synthetic methodologies developed at laboratory scale rely on efficient mixing and heat transfer that may not be achievable in large-scale reactors. These challenges are particularly acute for microwave-assisted synthesis, where uniform heating becomes difficult to achieve in large reactor volumes. Continuous flow reactors represent one potential solution that can maintain the advantages of enhanced heat and mass transfer at increased throughput.

Purification at industrial scale faces several unique challenges including increased impurity formation, higher solvent consumption, and the need for efficient solvent recovery systems [23] [25]. The polar nature of pyrrolopyridine derivatives complicates purification procedures, often requiring large volumes of organic solvents. Environmental regulations and cost considerations drive the need for solvent recycling and waste minimization strategies.

Environmental and safety concerns become magnified at industrial scale [23] [25]. The use of toxic solvents such as dimethylformamide, dichloromethane, and pyridine raises concerns about worker exposure and environmental release. Metal contamination from catalysts must be controlled to meet regulatory specifications for pharmaceutical applications. The implementation of green chemistry principles and the identification of safer alternative reagents and solvents are essential considerations.

Process control and monitoring present significant challenges due to the complexity of heterocyclic synthesis reactions [25]. Real-time monitoring of reaction progress and product quality is essential for maintaining consistent batch-to-batch performance. Process analytical technology implementation can provide continuous monitoring capabilities, but requires significant investment in analytical instrumentation and expertise.

Equipment and infrastructure requirements for industrial production often differ substantially from laboratory conditions [24] [25]. Specialized equipment such as microwave reactors or high-pressure vessels may not be readily scalable or economically viable for large-scale production. The development of alternative heating methods that can achieve similar reaction efficiency under conventional conditions is often necessary.

Regulatory compliance adds additional complexity to industrial production, particularly for pharmaceutical applications [22] [25]. Metal residue limits, solvent residue specifications, and impurity profiles must be carefully controlled and validated. Method validation and the establishment of robust analytical procedures are essential for demonstrating compliance with regulatory requirements.

Continuous manufacturing approaches have shown promise for addressing some of these scalability challenges [24]. Flow chemistry techniques can provide improved heat and mass transfer, reduced residence times, and enhanced safety profiles compared to traditional batch processes. However, the implementation of continuous manufacturing requires significant changes to established production paradigms and may not be suitable for all synthetic methodologies.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

147.079647300 g/mol

Monoisotopic Mass

147.079647300 g/mol

Heavy Atom Count

11

Dates

Last modified: 01-05-2024

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